molecular formula C10H9Br3O B14736617 1,3,4-Tribromo-4-phenylbutan-2-one CAS No. 5336-39-0

1,3,4-Tribromo-4-phenylbutan-2-one

Cat. No.: B14736617
CAS No.: 5336-39-0
M. Wt: 384.89 g/mol
InChI Key: ZCLSLWPGIJDTTO-UHFFFAOYSA-N
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Description

1,3,4-Tribromo-4-phenylbutan-2-one is a brominated ketone derivative featuring a phenyl group at the 4-position and three bromine atoms at the 1-, 3-, and 4-positions of the butan-2-one backbone. This compound is notable for its unique structural arrangement, which combines aromaticity (from the phenyl group) with electron-withdrawing bromine substituents.

Properties

CAS No.

5336-39-0

Molecular Formula

C10H9Br3O

Molecular Weight

384.89 g/mol

IUPAC Name

1,3,4-tribromo-4-phenylbutan-2-one

InChI

InChI=1S/C10H9Br3O/c11-6-8(14)10(13)9(12)7-4-2-1-3-5-7/h1-5,9-10H,6H2

InChI Key

ZCLSLWPGIJDTTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)CBr)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Tribromo-4-phenylbutan-2-one can be synthesized through the bromination of 4-phenylbutan-2-one. The process involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired positions on the butanone backbone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through techniques such as recrystallization or distillation to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Tribromo-4-phenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,4-Tribromo-4-phenylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4-tribromo-4-phenylbutan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of bromine atoms, making it reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds. The exact molecular pathways and targets depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

For example:

Structural Analogues in Heterocyclic Chemistry

describes the synthesis of heterocyclic compounds such as 1,3,4-thiadiazoles and 1,3,4-oxadiazoles (e.g., derivatives of pyridine-4′-carboxamide thioureas). These compounds share similarities in terms of:

  • Electron-withdrawing substituents : Like bromine in the target compound, heteroatoms (e.g., sulfur, oxygen) in thiadiazoles and oxadiazoles influence electronic properties and reactivity.
  • Applications : The thiourea derivatives in exhibit plant growth-promoting activity at low concentrations . By contrast, brominated ketones like 1,3,4-Tribromo-4-phenylbutan-2-one are more likely to serve as intermediates in halogenation reactions or as precursors for pharmaceuticals.

Brominated Ketones vs. Non-Brominated Derivatives

Brominated ketones generally exhibit:

  • Higher reactivity in nucleophilic substitutions due to the electron-withdrawing effect of bromine.
  • Increased molecular weight and density compared to non-halogenated analogues. For instance, 4-phenylbutan-2-one (non-brominated) lacks the steric and electronic effects imparted by bromine, making it less reactive in halogen-specific reactions.

Comparison with Other Halogenated Compounds

  • 1,3-Dibromoacetone : A simpler brominated ketone used as a crosslinking agent. It lacks the phenyl group and third bromine atom, resulting in lower steric hindrance and different applications (e.g., polymer chemistry).
  • 2-Bromo-4′-phenylacetophenone: Contains a single bromine and aromatic ring but differs in backbone structure, leading to distinct reactivity patterns.

Limitations of Available Evidence

The provided materials lack direct data on This compound , including:

  • Synthetic protocols: No methods for its preparation are described.
  • Spectroscopic data : Absence of NMR, IR, or mass spectrometry results.
  • Biological or industrial applications : focuses on plant growth promotion by thiourea derivatives, which are structurally unrelated .

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